Tetrabromodichlorodibenzofuran
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dibenzofuran;tetrabromide;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O.4BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVVTRRABHNGK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4Cl2O-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-44-3 | |
| Record name | Dibenzofuran, tetrabromodichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Formation Pathways and Sources of Tetrabromodichlorodibenzofuran
Thermal and Combustion-Related Formation Mechanisms
The most significant sources of Tetrabromodichlorodibenzofuran and other mixed halogenated dibenzofurans are thermal processes, particularly combustion. magtech.com.cn They can form under the same conditions that lead to the creation of their chlorinated counterparts, provided that both bromine and chlorine are present. magtech.com.cn
The formation of mixed halogenated dibenzofurans like this compound involves multiple precursor substances containing halogens. magtech.com.cn The presence of both brominated and chlorinated organic compounds is a prerequisite for the formation of these mixed congeners during thermal events. magtech.com.cn
Key precursors and reaction pathways include:
Phenoxy Radicals: Detailed mechanistic studies show that the condensation reactions of 2-chlorophenoxy (2-CPxy) and 2-bromophenoxy (2-BPxy) radicals are fundamental to the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). Current time information in Pittsburgh, PA, US.
Intermediate Structures: The reaction proceeds through specific intermediates. Diketo adducts, for instance, are precursors that initiate the formation of compounds like 4-MCDF (4-monochlorodibenzofuran), 4-MBDF (4-monobromodibenzofuran), and 4-B,6-CDF (4-bromo,6-chlorodibenzofuran) via interconversion and rearrangement reactions. Current time information in Pittsburgh, PA, US.
Brominated Flame Retardants (BFRs): The combustion of consumer goods and electronic waste containing BFRs, such as polybrominated diphenyl ethers (PBDEs), is a significant source of polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) and, by extension, mixed halogenated congeners when chlorine is also present. pops.int
The amount of this compound and related compounds formed during combustion is highly dependent on the specific conditions of the thermal process.
Temperature: Temperature is a critical factor influencing the yield of halogenated compounds. For PBDD/Fs, pyrolysis temperatures above 850°C have been shown to decrease the total yield. researchgate.net For example, increasing the pyrolysis temperature from 850°C to 1200°C can reduce the total PBDD/F content in bottom ash and flue gas emissions by approximately 50%. researchgate.net
Combustion Quality: The efficiency of combustion plays a major role. Conditions that favor smoldering or incomplete combustion, characterized by higher CO/CO2 ratios, result in significantly higher emission factors for PBDD/Fs compared to more efficient, flaming combustion. pops.int
Catalysts: The presence of certain metals and metal oxides can catalyze the formation of these compounds. Transition metals like copper (Cu) are known to facilitate PBDD/Fs formation. pops.int Studies on model fly ash have demonstrated the catalytic activity of various metal oxides in the precursor formation of PBDD/Fs.
| Metal Oxide | Catalytic Performance at 250°C (ΣBr1–8DD/Fs yield in μmol/mol of metal ion) | Catalytic Performance at 300°C (ΣBr1–8DD/Fs yield in μmol/mol of metal ion) |
|---|---|---|
| CuO | 162.14 ± 27.75 | Increased yield noted |
| MnO2 | 49.64 ± 34.50 | Increased yield noted |
| Fe2O3 | 25.38 ± 6.13 | Increased yield noted |
| Sb2O3 | Relatively weak catalytic activity |
Data sourced from a study on PBDD/Fs formation in incineration flue gas, highlighting the significant catalytic role of copper, manganese, and iron oxides compared to antimony oxide. pops.int
Inhibitors: The presence of sulfur dioxide (SO2) has been found to substantially reduce the emissions of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), a principle that can extend to mixed halogenated compounds. nih.gov
Kinetic models are used to understand the rate and mechanisms of chemical reactions. For halogenated dibenzofurans, modeling helps predict their formation under various conditions.
Phenoxy Radical Reactions: Kinetic parameters and reaction rate constants have been investigated for the formation of PXDD/Fs from the condensation of 2-chlorophenoxy and 2-bromophenoxy radicals. Current time information in Pittsburgh, PA, US. These models provide a basis for understanding the formation of higher halogenated compounds as well. Current time information in Pittsburgh, PA, US.
Carbon Degradation Models: A global kinetic expression for PCDD/F formation has been developed based on soot oxidation in fly ash deposits. researchgate.net This model links the rate of carbon degradation to the rate of PCDD/F formation, suggesting a common rate-determining step. researchgate.net Such models are crucial for estimating emissions from sources like incinerators, where carbon deposits in post-combustion zones can act as long-term sources (memory effects). researchgate.net
Incidental By-product Generation in Industrial Processes
This compound is unintentionally generated in a variety of industrial settings, primarily those involving high temperatures and the presence of both brominated and chlorinated materials.
Waste Incineration: Municipal solid waste incinerators (MSWIs), medical waste incinerators (MWIs), and hazardous waste incinerators (HWIs) are major stationary sources. nih.gov The flue gas and fly ash from these facilities often contain mixed halogenated dioxins and furans due to the diverse composition of the waste stream. magtech.com.cn The thermal disposal of electronic waste (e-waste) is a particularly potent source, with PBDD/F emissions reported at levels up to 50–500 times higher than those of PCDD/Fs. pops.int
Metallurgical Industries: Various metal production processes contribute to emissions. This includes sintering plants, electric arc furnaces (EAFs), and secondary metal smelting operations. nih.gov In some cases, emissions of PBDD/Fs and mixed halogenated compounds from metallurgical plants have been found to be similar to or higher than those of PCDD/Fs. pops.int
Power and Heat Generation: Facilities that burn fossil fuels or biomass, such as coal-fired power plants and boilers, are also recognized sources of halogenated dioxins and furans. nih.gov
Environmental Transformation Pathways Leading to this compound Synthesis
Unlike the well-defined thermal formation pathways, the synthesis of complex molecules like this compound from simpler precursors in the ambient environment (e.g., soil or water) is not a recognized pathway. Instead, environmental processes primarily involve the transformation and degradation of these compounds after they have been released from high-temperature sources.
The key environmental transformation pathways are:
Photodegradation (Photolysis): This is a process where compounds are broken down by sunlight. PBDD/Fs and mixed halogenated dibenzofurans can undergo photolysis in the environment. pops.int This process often involves the preferential loss of bromine atoms. pops.int Consequently, a mixed compound like this compound could potentially be transformed into a dichlorodibenzofuran as it loses its bromine atoms. pops.int However, these compounds are often bound to particles in the atmosphere, which limits their exposure to light and oxidation, leading to longer atmospheric half-lives. pops.intpops.int
Microbial Degradation: Certain microorganisms have the ability to break down halogenated compounds. For example, some bacteria can degrade mono- and dichlorinated dibenzofurans. nih.govnih.govresearchgate.net However, these organisms are generally unable to degrade more highly chlorinated or brominated congeners. nih.govnih.govresearchgate.net Studies have shown poor microbial degradability for PBDDs in dark, indoor conditions, suggesting they are highly persistent. pops.int The initial step in microbial degradation often involves a dioxygenolytic attack on the aromatic rings of the molecule. nih.govnih.govresearchgate.net
Environmental Occurrence and Distribution of Tetrabromodichlorodibenzofuran
Advanced Analytical Methodologies for Environmental Detection and Quantification
The accurate determination of Tetrabromodichlorodibenzofuran in environmental samples at trace levels presents significant analytical challenges. These challenges stem from the complexity of environmental matrices and the presence of numerous structurally similar congeners.
High-resolution gas chromatography (HRGC) is the cornerstone for the separation of this compound from other halogenated compounds. The use of capillary columns with specific stationary phases is crucial for achieving the necessary isomer specificity.
Detailed Research Findings:
The separation of the 22 tetrachlorodibenzo-p-dioxin isomers has been extensively studied, providing a foundation for the analysis of mixed halogenated compounds. While specific elution profiles for all this compound isomers are not widely documented, the principles of separation are based on the polarity and planarity of the molecules. Columns with 5% phenyl-methyl-siloxane type stationary phases are commonly utilized for the analysis of halogenated dioxins and furans. For more complex separations, columns with a higher phenyl content, such as 50% phenyl-methyl-polysiloxane, have been shown to provide different elution orders and can resolve critical isomer pairs of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) researchgate.net. The development of specialized columns, such as the ZB-Dioxin GC capillary column, has been aimed at improving the resolution of toxic congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) dioxin20xx.org. While comprehensive data for all 136 tetra- to octa-chlorinated congeners on various columns exist, specific data for mixed halogenated compounds like this compound are less common researchgate.net.
Table 1: Commonly Used HRGC Columns for Halogenated Dioxin and Furan (B31954) Analysis
| Column Type | Stationary Phase | Application Notes |
|---|---|---|
| DB-5ms | 5% Phenyl-methylpolysiloxane | General purpose, widely used for PCDD/F analysis. |
| DB-17ms | 50% Phenyl-methylpolysiloxane | Offers different selectivity for isomer separation. |
| VF-17ms | 50% Phenyl-methylpolysiloxane | Alternative to DB-17ms with similar separation characteristics. |
| ZB-Dioxin | Proprietary | Optimized for the separation of toxic 2,3,7,8-substituted congeners. |
The retention times of specific congeners are critical for their identification. While a complete database for all this compound isomers is not available, the elution order is generally influenced by the degree and position of halogen substitution.
High-resolution mass spectrometry (HRMS) is indispensable for the sensitive and specific detection of this compound. When coupled with HRGC, it provides the "gold standard" for the analysis of these compounds nih.gov.
Detailed Research Findings:
The use of HRGC-HRMS allows for the detection of halogenated dioxins and furans at the picogram to femtogram level. The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For this compound, the presence of both bromine and chlorine atoms results in a characteristic isotopic pattern that is used for identification and quantification. The exact mass of the molecular ion and specific fragment ions are monitored. Electron impact (EI) ionization is commonly used, and while the resulting mass spectra may not be highly isomer-specific, they provide crucial information for congener group identification nih.gov.
Isotope dilution is a widely used quantification technique that corrects for losses during sample preparation and analysis wikipedia.org. This involves spiking the sample with a known amount of a stable isotope-labeled analogue of this compound. The ratio of the response of the native compound to the labeled standard is used to calculate the concentration.
Table 2: Mass Spectrometry Parameters for the Analysis of Halogenated Dibenzofurans
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Ionization Mode | Electron Impact (EI) | Provides characteristic fragmentation patterns. |
| Mass Analyzer | High-Resolution Magnetic Sector or Time-of-Flight | Ensures high mass accuracy and resolution. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. |
| Resolution | >10,000 | Separates target ions from potential interferences. |
The fragmentation patterns of polychlorinated dibenzofurans have been studied, showing a successive loss of carbon monoxide and chlorine atoms nih.gov. It is expected that this compound would exhibit a similar fragmentation pattern with losses of CO, Br, and Cl.
The extraction and cleanup of this compound from environmental samples are critical steps to remove interfering compounds and concentrate the analyte prior to instrumental analysis.
Detailed Research Findings:
The choice of extraction method depends on the sample matrix. For solid samples like soil and sediment, common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction nih.govcdc.gov. A mixture of solvents, such as acetone (B3395972) and hexane, is often used to efficiently extract the target compounds nih.gov.
For air samples, a high-volume sampler with a quartz fiber filter to collect particulate matter and a polyurethane foam (PUF) plug to trap gas-phase compounds is typically employed. The filter and PUF are then extracted together.
After extraction, a multi-step cleanup process is necessary to remove lipids, humic substances, and other co-extracted organic matter. This often involves a combination of acid/base washing and column chromatography using adsorbents like silica (B1680970) gel, alumina, and activated carbon nih.govcdc.gov. The use of multilayer silica gel columns can provide a one-step cleanup for some matrices nih.gov.
Table 3: Overview of Sample Preparation Techniques for Halogenated Aromatic Compounds
| Sample Matrix | Extraction Method | Cleanup Steps |
|---|---|---|
| Soil/Sediment | Soxhlet, PLE, Sonication | Acid/base washing, Alumina, Silica gel, Carbon column chromatography |
| Air (Filter/PUF) | Soxhlet, PLE | Alumina, Silica gel, Carbon column chromatography |
| Water | Liquid-Liquid Extraction, Solid-Phase Extraction | Silica gel, Florisil chromatography |
The efficiency of the entire analytical method, from extraction to detection, is monitored using isotopically labeled standards added at the beginning of the sample preparation process.
Global Environmental Compartmentalization
The atmosphere is a primary pathway for the long-range transport of persistent organic pollutants like this compound from source regions to remote areas.
Detailed Research Findings:
The atmospheric transport of halogenated dibenzofurans is governed by their physical-chemical properties, such as vapor pressure and octanol-air partition coefficient, as well as environmental conditions like temperature and wind patterns cdc.gov. These compounds can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases influences their transport distance and deposition mechanisms.
Wet deposition (rain and snow) and dry deposition (gravitational settling of particles) are the primary mechanisms by which these compounds are removed from the atmosphere and deposited onto terrestrial and aquatic ecosystems aaqr.org. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans have shown that deposition fluxes can vary seasonally, with higher rates often observed in colder months due to lower temperatures favoring partitioning to particles uliege.be.
Mathematical models are used to simulate the atmospheric transport and deposition of persistent organic pollutants, providing insights into their global distribution and identifying potential source-receptor relationships.
Detailed Research Findings:
Global 3-D chemical transport models, such as GEOS-Chem, have been used to simulate the long-range atmospheric transport of polycyclic aromatic hydrocarbons (PAHs), which share some similar properties with halogenated dibenzofurans mit.edu. These models incorporate data on emissions, meteorology, and chemical transformation processes to predict environmental concentrations.
For PCDD/Fs, modeling studies have been conducted to estimate their atmospheric deposition and understand their fate and transport nih.gov. These models are crucial for predicting the environmental concentrations of these compounds in regions where monitoring data is scarce. While specific models for this compound are not widely available, the principles and frameworks developed for other persistent organic pollutants can be applied to understand its potential for long-range transport. The accuracy of these models depends on the availability of reliable data on the physicochemical properties of the specific congener.
Atmospheric Transport and Deposition Dynamics[11],[12],[13],[14],
Air-Surface Exchange Processes
Once released into the atmosphere, this compound can exist in both the gas phase and adsorbed to airborne particulate matter. The partitioning between these two phases is a critical factor in its transport and deposition. The exchange between the atmosphere and Earth's surfaces (soil, water, vegetation) is a bidirectional process controlled by concentration gradients. epa.gov
This exchange involves:
Dry Deposition: The gravitational settling of particles to which the compound is adsorbed and the direct absorption of the gaseous form onto surfaces. epa.gov
Wet Deposition: The removal of the compound from the atmosphere by precipitation (rain or snow). epa.gov
Volatilization: The emission of the compound from soil or water surfaces back into the atmosphere. nih.gov
Studies on related polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) show that less halogenated congeners tend to be more volatile and can be re-emitted from surfaces into the air, while more heavily halogenated congeners are more likely to remain adsorbed to soil and sediment. nih.gov This suggests that this compound, as a hexa-halogenated compound, would be semi-volatile, with its movement between air and surfaces being a dynamic equilibrium influenced by factors like temperature, wind speed, and the organic carbon content of the surface.
Aquatic Ecosystem Distribution: Water Column, Sediment, and Suspended Particulates
In aquatic environments, the high hydrophobicity of compounds like this compound leads to very low concentrations in the dissolved phase of the water column. nih.gov Instead, these molecules readily adsorb onto suspended particulate matter and organic carbon. nih.govfrontiersin.org
The distribution is characterized by the following:
Water Column: Concentrations in the dissolved phase are typically very low. The majority of the compound in the water column is bound to suspended solids.
Suspended Particulates: Organic particles and fine-grained minerals suspended in the water act as carriers for the compound, facilitating its transport within the aquatic system.
Sediment: Due to the settling of suspended particulates, bottom sediments become the primary sink and long-term reservoir for these contaminants in aquatic ecosystems. nih.govfrontiersin.orggdut.edu.cn Over time, these contaminated sediments can also act as a secondary source, releasing the compound back into the water column through resuspension events. frontiersin.org
Research on analogous compounds demonstrates this partitioning clearly.
| Environmental Compartment | Average Concentration (pg/L or pg/g dw) | Reference Compound Group |
|---|---|---|
| Water (Dissolved Phase) | 9.5 pg/L | 2,3,7,8-PCDD/Fs nih.gov |
| Sediment | 99,200 pg/g dw (99.2 pg/g) | 2,3,7,8-PCDD/Fs nih.gov |
Terrestrial Systems: Soil, Dust, and Vegetation Distribution
In terrestrial environments, this compound distribution is primarily governed by atmospheric deposition.
Soil: Soil acts as a significant environmental sink. The compound binds strongly to organic matter in the topsoil layers, leading to low mobility and long-term persistence. nih.gov Agricultural soils can become contaminated through the application of sewage sludge or through atmospheric deposition.
Dust: Indoor and outdoor dust can contain these compounds, released from consumer products or deposited from the atmosphere. For related brominated flame retardants, house dust is a known reservoir. nih.gov
Vegetation: Plants can become contaminated through the deposition of airborne particles and gas-phase compounds onto their surfaces, particularly on waxy leaf cuticles. Root uptake from contaminated soil is generally considered a minor pathway for these types of hydrophobic compounds.
| Environmental Medium | Average Concentration | Reference Compound Group |
|---|---|---|
| Ambient Air | 4,855 fg/m³ | 2,3,7,8-PCDD/Fs nih.gov |
| Soil | 56.4 pg/g | 2,3,7,8-PCDD/Fs nih.gov |
Source Apportionment and Historical Trends through Isomer Profiling
Identifying the sources of this compound and similar compounds in the environment is crucial for mitigation and regulation. Isomer profiling is a powerful tool for this purpose. A single chemical formula for this compound can correspond to numerous isomers, which are molecules with the same atoms but different structural arrangements. Different formation processes (e.g., municipal waste incineration, metal production, chemical manufacturing) will produce a different relative abundance of these isomers. nih.govscispace.com
By analyzing the specific isomer pattern in an environmental sample, it can be possible to trace the contamination back to its origin. This approach can help distinguish between historical contamination and ongoing emissions, as manufacturing processes and precursor chemicals change over time. nih.gov
Isomer-Specific Analysis for Source Identification and Attribution
Isomer-specific analysis involves advanced analytical techniques, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), to separate and quantify individual isomers from a complex mixture. nih.govnih.gov
This detailed analysis provides a chemical "fingerprint" of the contamination. If the isomer fingerprint from an environmental sample (e.g., soil near an industrial site) matches the fingerprint of a suspected source (e.g., emissions from that site's incinerator), it provides strong evidence for source attribution. nih.gov This method has been successfully used to differentiate between sources of perfluorinated chemicals based on the ratio of linear to branched isomers, which corresponds to different manufacturing methods (electrochemical fluorination vs. telomerization). nih.govnih.gov A similar principle applies to mixed halogenated dibenzofurans, where the specific positions of the bromine and chlorine atoms create a unique signature.
Congener Pattern Fingerprinting in Environmental Samples
Congener pattern fingerprinting expands on isomer analysis by examining the relative concentrations of a suite of related compounds, not just the isomers of a single compound. nih.gov For this compound, this would involve analyzing for other brominated, chlorinated, and mixed bromo/chloro dibenzofurans in the same sample.
Different sources produce characteristic patterns or "fingerprints" of these congeners. For example:
Combustion Sources: Municipal solid waste incinerators tend to produce a wide range of congeners. greenpeace.to
Chemical Processes: The use of certain precursor chemicals, like the wood preservative pentachlorophenol, results in a very distinct and recognizable pattern of specific chlorinated dioxin and furan congeners. nih.gov
Atmospheric Deposition: Samples from remote areas, far from point sources, often show a congener pattern that is characteristic of the mixed atmospheric background signal. diva-portal.orgresearchgate.net
Statistical methods like Principal Component Analysis (PCA) can be used to analyze these complex congener patterns from multiple samples and identify clusters that correspond to specific sources. diva-portal.orgresearchgate.net This technique has been effectively used to trace sources of PCDD/Fs in Baltic Sea sediments to historical industrial activities like chlorophenol use and pulp bleaching. diva-portal.orgresearchgate.net
Environmental Fate and Transformation of Tetrabromodichlorodibenzofuran
Biotic Degradation Pathways
The biodegradation of TBCDF involves the metabolic activities of microorganisms, which can lead to the partial or complete breakdown of this compound. The presence of both bromine and chlorine atoms on the dibenzofuran (B1670420) structure presents a unique challenge for microbial degradation.
Microbial degradation of polyhalogenated dibenzofurans can occur under both aerobic and anaerobic conditions, with different mechanisms dominating in each.
Under aerobic conditions , bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade lower chlorinated dibenzofurans nih.gov. The degradation is often initiated by dioxygenase enzymes that attack the aromatic rings nih.gov. For example, Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans researchgate.net. Studies on the aerobic degradation of decabromodiphenyl ether (BDE-209) by bacterial communities have proposed pathways involving debromination, hydroxylation, ether bond cleavage, and ring-opening mdpi.com. It is likely that aerobic bacteria capable of degrading PCBs and other halogenated aromatics could also transform TBCDF, potentially starting with the less halogenated ring.
Under anaerobic conditions , reductive dehalogenation is the primary mechanism for the breakdown of highly halogenated aromatic compounds. Bacteria from the genus Dehalococcoides are known to be involved in the reductive dechlorination of higher chlorinated dioxins and dibenzofurans, converting them to lower chlorinated congeners nih.govnih.gov. Similarly, anaerobic debromination of PBDEs has been observed, with some bacterial cultures capable of completely debrominating tetra-BDE to diphenyl ether frontiersin.org. The rate of anaerobic degradation can be influenced by the degree of halogenation, with more highly brominated congeners sometimes degrading more slowly berkeley.edu. Given these findings, it is plausible that anaerobic microbial communities could sequentially remove bromine and chlorine atoms from TBCDF.
Table 2: Comparison of Aerobic and Anaerobic Degradation of Polyhalogenated Aromatic Compounds
| Condition | Primary Mechanism | Key Microorganisms | Typical Substrates | References |
|---|---|---|---|---|
| Aerobic | Oxidative attack (Dioxygenases) | Sphingomonas, Pseudomonas, Burkholderia, Rhodococcus | Lower halogenated congeners | nih.govresearchgate.netucanr.edu |
| Anaerobic | Reductive dehalogenation | Dehalococcoides, Desulfitobacterium, Dehalobacter | Higher halogenated congeners | nih.govnih.govberkeley.edu |
A variety of enzymes are responsible for the microbial degradation of halogenated aromatic compounds. These enzymes often exhibit broad substrate specificity, allowing them to act on a range of related chemicals.
Dioxygenases are key enzymes in the aerobic degradation of aromatic compounds. They incorporate both atoms of molecular oxygen into the substrate, typically leading to ring cleavage. Angular dioxygenases are particularly important for the degradation of dibenzofurans, as they attack the carbon atoms adjacent to the ether bridge nih.gov.
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. They can be broadly categorized into:
Reductive dehalogenases: These enzymes are crucial in anaerobic respiration, where the halogenated compound serves as an electron acceptor. They are responsible for the reductive dehalogenation of many chlorinated and brominated pollutants mdpi.com.
Hydrolytic dehalogenases: These enzymes replace a halogen atom with a hydroxyl group from water nih.gov.
Oxidative dehalogenases: These enzymes, often flavin-dependent monooxygenases, incorporate an oxygen atom into the substrate, leading to the removal of a halogen nih.gov.
Peroxidases , found in some fungi and bacteria, are also capable of degrading halogenated compounds through oxidative mechanisms nih.govresearchgate.net.
While the specific enzymes that act on TBCDF have not been identified, it is highly probable that a combination of dioxygenases and dehalogenases would be involved in its complete mineralization.
The complete degradation of complex pollutants like TBCDF in the environment is often carried out by microbial consortia rather than single microbial species. A consortium is a community of different microorganisms that can act synergistically to break down a compound.
In a consortium, different members may carry out different steps of a degradation pathway. For example, one group of bacteria might perform the initial dehalogenation steps, making the molecule more amenable to degradation by other organisms that can then cleave the aromatic rings. Studies on the degradation of polycyclic aromatic hydrocarbons (PAHs) have shown that microbial consortia are more effective than individual strains nih.govnih.govmdpi.comresearchgate.net. The diversity within a consortium provides a broader range of enzymatic capabilities, increasing the likelihood of complete mineralization of the pollutant.
The degradation of brominated flame retardants has also been demonstrated by a four-strain bacterial consortium, where the complete breakdown required the presence of all four strains and an additional carbon source mdpi.com. This highlights the importance of co-metabolism, where microorganisms degrade a compound while utilizing another substrate for growth. The effectiveness of a consortium can be influenced by the composition of the microbial community and the environmental conditions nih.gov. Therefore, the presence of diverse and active microbial consortia in contaminated environments is crucial for the natural attenuation of TBCDF.
Research on Sorption, Adsorption, and Sequestration of Tetrabromodichlorodibenzofuran in Environmental Media Remains Limited
General principles of environmental chemistry suggest that as a halogenated aromatic compound, this compound would likely exhibit hydrophobic properties, leading to a tendency to sorb to organic matter in soil and sediment. This process is a key factor in determining the compound's environmental fate and transport, as sequestration in soil and sediment can reduce its bioavailability and mobility in the environment. However, without specific studies on this compound, it is not possible to provide detailed research findings or compile data tables on its sorption coefficients (such as Koc or Kd), adsorption mechanisms, or sequestration rates in different environmental compartments.
Further research is needed to elucidate the specific interactions of this compound with soil and sediment components, which would be crucial for accurate environmental risk assessments. Such studies would involve laboratory experiments to measure its partitioning between water and solid phases under various environmental conditions, including different soil and sediment types, organic carbon content, pH levels, and temperatures.
Bioaccumulation and Trophic Transfer of Tetrabromodichlorodibenzofuran
Mechanisms of Uptake and Accumulation in Organisms
The uptake and accumulation of Tetrabromodichlorodibenzofuran in organisms are governed by a combination of physicochemical properties of the compound and the physiological and ecological characteristics of the organism. As a lipophilic compound, it has a high affinity for fatty tissues, leading to its storage and persistence in the body.
Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment through respiration and dermal contact, primarily in aquatic settings. Bioaccumulation is a broader term that includes bioconcentration as well as the uptake of a chemical through the diet. These processes are quantified using the bioconcentration factor (BCF) and the bioaccumulation factor (BAF), respectively. For sediment-dwelling organisms, the biota-sediment accumulation factor (BSAF) is often used.
Due to their hydrophobic nature, polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have a high potential to bioaccumulate in fish and other wildlife. epa.gov The degree of lipophilicity, which increases with more halogen atoms, is a primary driver of this process. epa.gov Studies on polychlorinated dibenzofurans (PCDFs) have shown that fish tend to selectively accumulate the 2,3,7,8-substituted isomers.
In aquatic environments, PCDD/Fs are quickly adsorbed onto suspended particles and settle into the sediment due to their high hydrophobicity. frontiersin.org This makes the sediment a significant source of contamination for benthic organisms. frontiersin.org For instance, polychaetes, which are in close contact with and ingest sediment, are vulnerable to the uptake of these contaminants. frontiersin.org The accumulated compounds in these organisms can then be transferred to higher trophic levels. frontiersin.org
The following table illustrates typical Biota-Sediment Accumulation Factors (BSAFs) for various PCDF congeners in the polychaete Hediste diversicolor. It is important to note that these values are for chlorinated compounds, but a similar trend would be expected for brominated and mixed halogenated compounds like this compound, where less halogenated congeners are often more bioavailable.
| PCDF Congener | Log Kow | Average BSAF |
| 2,3,7,8-TCDF | 6.8 | 0.15 |
| 1,2,3,7,8-PeCDF | 7.2 | 0.10 |
| 2,3,4,7,8-PeCDF | 7.5 | 0.08 |
| 1,2,3,4,7,8-HxCDF | 7.8 | 0.05 |
| 1,2,3,6,7,8-HxCDF | 7.9 | 0.04 |
| 2,3,4,6,7,8-HxCDF | 8.0 | 0.03 |
| 1,2,3,7,8,9-HxCDF | 8.1 | 0.03 |
| 1,2,3,4,6,7,8-HpCDF | 8.5 | 0.02 |
| 1,2,3,4,7,8,9-HpCDF | 8.6 | 0.01 |
| OCDF | 9.0 | 0.01 |
In terrestrial ecosystems, the bioaccumulation of polyhalogenated dibenzofurans can occur through the consumption of contaminated soil and vegetation. Organisms at the base of the food web, such as earthworms, can accumulate these compounds from the soil, making them a source of exposure for their predators.
Several environmental factors can influence the rate and extent of bioaccumulation of compounds like this compound. These include:
Temperature: Higher temperatures can increase metabolic rates in organisms, potentially affecting uptake and depuration rates.
Organic Carbon Content of Sediment and Soil: High levels of organic carbon can bind hydrophobic compounds like PHDFs, reducing their bioavailability to organisms.
Water Chemistry: Parameters such as pH and dissolved organic matter can affect the speciation and bioavailability of contaminants in aquatic systems.
Species-Specific Factors: The lipid content, body size, and feeding habits of an organism significantly influence its capacity to accumulate lipophilic compounds. For example, the concentration of PCDD/Fs in fish has been found to be associated with their lipid content. nih.gov
Trophic Transfer and Biomagnification through Food Webs
Trophic transfer is the movement of contaminants from one trophic level to the next through the consumption of prey. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in a food web.
Persistent and bioaccumulative substances like this compound have the potential to biomagnify. This is because they are not easily metabolized and are efficiently retained in the fatty tissues of organisms. When a predator consumes prey containing this compound, the contaminant is transferred and accumulates in the predator's tissues at a higher concentration.
Studies on PCDD/Fs in aquatic food webs have shown that biomagnification can be significant, particularly between fish and fish-eating birds. epa.gov However, the biomagnification between fish and their invertebrate prey may be less pronounced, possibly due to biotransformation of these compounds in fish. epa.gov Invertebrates, on the other hand, may lack the necessary enzyme systems for significant biotransformation, leading to potential biomagnification from their prey. epa.gov
The following table provides a conceptual representation of trophic magnification factors (TMFs) for different classes of halogenated compounds. A TMF greater than 1 indicates biomagnification.
| Compound Class | Typical Trophic Magnification Factor (TMF) |
| Polychlorinated Biphenyls (PCBs) | > 1 |
| Polychlorinated Dibenzofurans (PCDFs) | Generally > 1 |
| Polybrominated Diphenyl Ethers (PBDEs) | > 1 |
This table provides a conceptual overview, as specific TMFs for this compound are not available.
Various mathematical models are used to predict the bioaccumulation of organic contaminants in ecological systems. These models often use the octanol-water partition coefficient (Kow) as a key parameter to estimate a substance's lipophilicity and, consequently, its potential for bioaccumulation.
Fugacity-based models are also employed to predict the partitioning of chemicals between different environmental compartments (water, sediment, air) and biota. These models can simulate the movement and accumulation of substances through food webs, providing estimates of concentrations at different trophic levels. For complex food webs, stable isotope analysis (e.g., of nitrogen and carbon) can be used in conjunction with contaminant concentration data to determine the trophic position of organisms and calculate trophic magnification factors.
Biotransformation Processes within Organisms
Biotransformation, or metabolism, is the process by which organisms chemically alter foreign compounds. For many persistent organic pollutants, biotransformation is a slow process, which contributes to their bioaccumulation. The ability to metabolize compounds like this compound varies significantly among species.
In vertebrates, the primary enzyme system involved in the metabolism of many halogenated aromatic hydrocarbons is the cytochrome P450 monooxygenase system. These enzymes can introduce oxygen into the molecule, making it more water-soluble and easier to excrete. However, the high degree of halogenation in compounds like this compound can hinder enzymatic attack, leading to their persistence in the body.
While biotransformation of PCDD/Fs has been observed in some fish species, the rates are generally low. epa.gov Invertebrates are thought to have a more limited capacity for metabolizing these compounds. epa.gov The potential for biotransformation of this compound in various organisms is an area that requires further research to fully understand its environmental fate and toxicological implications. The study of biotransformation in polychaetes, for example, is still in its early stages, but the activity of cytochrome P450 isozymes suggests that metabolic processes may play a role in the lower bioaccumulation of some PCDD/F congeners. frontiersin.org
Identification of Metabolites and Metabolic Pathways
The biotransformation of this compound, a mixed halogenated aromatic hydrocarbon, is primarily understood through the study of related polybrominated and polychlorinated dibenzofurans. The metabolic pathways for these compounds are generally characterized by enzymatic reactions that aim to increase their polarity, thereby facilitating their excretion from the organism.
The principal metabolic pathway for halogenated dibenzofurans is hydroxylation , a process mediated by cytochrome P450 monooxygenases. This reaction introduces a hydroxyl (-OH) group onto the aromatic ring structure, forming monohydroxylated metabolites. mdpi.com The position of this hydroxylation is influenced by the pattern of halogen substitution on the dibenzofuran (B1670420) molecule. For instance, in a study on mice with bromine and chlorine-substituted dibenzofurans, it was found that these compounds were metabolized into monohydroxylated products in the liver. mdpi.com
Specifically for a compound closely related to this compound, 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF), two distinct monohydroxylated metabolites have been identified in liver extracts of exposed mice. mdpi.com While the exact structures of the metabolites for this compound are not detailed in available literature, the metabolic fate of TrBCDF provides a strong indication of the likely biotransformation products.
The table below summarizes the findings for the metabolites of a structurally similar compound, 2,3,7-tribromo-8-chlorodibenzofuran, detected in mouse liver.
| Parent Compound | Number of Identified Metabolites | Type of Metabolite |
| 2,3,7-tribromo-8-chlorodibenzofuran | 2 | Monohydroxylated |
It is important to note that the rate of metabolism is significantly influenced by the positions of the halogen atoms. Compounds with substitutions at the 2, 3, 7, and 8 positions, such as this compound, are known to be more resistant to metabolic degradation. mdpi.com This resistance is a key factor in their persistence and bioaccumulation in organisms.
Role of Biotransformation in Compound Elimination and Sequestration
The biotransformation of this compound plays a critical, albeit often limited, role in its elimination from the body. The conversion of the parent compound to more polar hydroxylated metabolites is a crucial step for detoxification, as it increases water solubility and facilitates excretion via urine or feces.
Due to the limited extent of metabolism, a significant portion of the absorbed this compound is not readily eliminated. Instead, it undergoes sequestration , where it is stored in lipid-rich tissues, such as adipose tissue and the liver. This sequestration is a result of the lipophilic (fat-loving) nature of the parent compound. The slow metabolism means that the compound remains in its original, fat-soluble form for extended periods, leading to its accumulation in these tissues.
In essence, while biotransformation is the key pathway for the ultimate elimination of this compound, its inefficiency for 2,3,7,8-substituted congeners leads to the predominance of sequestration as the primary short- to medium-term fate of the compound within the organism. The slow release from these storage depots contributes to the persistent nature of these toxic compounds in the body.
Mechanistic Studies of Tetrabromodichlorodibenzofuran Interactions with Cellular Systems in Vitro
In Vitro Cellular Responses and Molecular Mechanisms
The interaction of Tetrabromodichlorodibenzofuran with cellular systems initiates a cascade of events, beginning with receptor binding and culminating in altered gene expression, cellular stress, and potential cell death. The study of these responses relies on sophisticated cell culture models and screening technologies.
To investigate the toxic mechanisms of compounds like this compound, researchers utilize various in vitro cell culture models. nih.gov These models are essential for providing insights into cellular influences and toxic mechanisms. nih.gov The choice of cell line is critical and often depends on the specific toxic endpoint being studied, such as hepatotoxicity, immunotoxicity, or carcinogenicity. Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are known to elicit toxic responses similar to their chlorinated counterparts (PCDD/Fs). nih.govuea.ac.uk
Commonly used cell culture models in the study of dioxin-like compounds include:
Hepatoma Cell Lines: Human (e.g., HepG2) and rodent (e.g., H4IIE) liver cancer cell lines are frequently used because the liver is a primary target organ for dioxin-like toxicity. mdpi.com These cells retain many of the metabolic and signaling pathways found in primary hepatocytes, making them suitable for studying enzyme induction and receptor-mediated events.
Primary Hepatocytes: These cells are isolated directly from animal or human liver tissue and provide a model that most closely resembles the in vivo state. nih.gov They are valuable for studying metabolism and gene expression changes. nih.gov
Immune Cells: Cell lines such as lymphocytes and macrophages are employed to study immunotoxic effects, as the immune system is a sensitive target of dioxin-like compounds. nih.gov
Glioblastoma Cell Lines: Brain cancer cell lines (e.g., U251MG) can be used to investigate neurotoxic potential and effects on cell cycle and apoptosis in the central nervous system. mdpi.com
These models allow for controlled experiments to analyze gene expression, protein activity, and cellular endpoints like proliferation and apoptosis following exposure to a compound. mdpi.comnih.gov
Table 1: Examples of Cell Culture Models for Halogenated Aromatic Hydrocarbon Studies
| Cell Line | Organism | Tissue of Origin | Typical Application |
|---|---|---|---|
| HepG2 | Human | Liver (Hepatoma) | Metabolism, AhR activation, Gene expression |
| H4IIE | Rat | Liver (Hepatoma) | Bioassays for dioxin-like activity (EROD) |
| MT-2 | Human | T-cell leukemia | Apoptosis, Cell cycle analysis |
| U251MG | Human | Brain (Glioblastoma) | Neurotoxicity, Cell cycle, Apoptosis |
The toxicity of this compound, like other dioxin-like compounds, is believed to be primarily mediated by the aryl hydrocarbon receptor (AhR). nih.govmdpi.com The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family. nih.gov
The canonical AhR signaling pathway involves several key steps:
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon entering the cell, a ligand like this compound binds to the AhR. pnas.org
Nuclear Translocation: Ligand binding triggers a conformational change, causing the AhR to translocate from the cytoplasm into the nucleus. nih.govpnas.org
Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.compnas.org
DNA Binding and Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. mdpi.comnih.gov This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1. nih.govpnas.org
While this pathway is central, AhR can also participate in non-canonical signaling by interacting with other proteins and pathways, contributing to a wider range of biological effects. nih.gov The activation of these receptor-mediated pathways is a critical initiating event in the toxicity of PBDD/Fs. nih.govuea.ac.uk
Exposure to foreign compounds can disrupt cellular homeostasis, activating stress-response pathways. nih.gov These evolutionarily conserved signaling networks are designed to detect and respond to various stressors, including chemical insults. nih.govyoutube.com For compounds like this compound, activation of the AhR can lead to secondary effects, including cellular stress. nih.gov
Key stress response pathways implicated include:
Oxidative Stress: The induction of CYP450 enzymes can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing an imbalance known as oxidative or nitroxidative stress. frontiersin.org This state can damage cellular components like DNA, proteins, and lipids. frontiersin.org
Integrated Stress Response (ISR): The ISR is a central signaling network that cells use to cope with various stresses, such as protein misfolding and nutrient deprivation. youtube.comnih.gov It converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally reduces protein synthesis to conserve energy while selectively allowing the translation of stress-related proteins like Activating Transcription Factor 4 (ATF4). youtube.comnih.gov ATF4, in turn, upregulates genes involved in restoring homeostasis and, if the stress is too severe, can trigger apoptosis. nih.gov
Chronic activation of these stress pathways can overwhelm the cell's adaptive capacity, contributing to toxicity. nih.gov
Disruption of the cell cycle and induction of programmed cell death (apoptosis) are common consequences of cellular damage and are implicated in the toxicity of dioxin-like compounds. nih.govnih.govinformahealthcare.com
Cell Cycle Modulation: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Toxicants can interfere with this process, causing cells to arrest at specific checkpoints (e.g., G1/S or G2/M phase). mdpi.commdpi.com This arrest can provide time for the cell to repair damage, but prolonged arrest can also be a prelude to apoptosis. Studies on various agents show that they can perturb the cell cycle, leading to an accumulation of cells in specific phases. mdpi.comresearchgate.net
Programmed Cell Death (Apoptosis): Apoptosis is a controlled mechanism of cell suicide that eliminates damaged or unwanted cells. nih.gov Dioxin-like compounds have been shown to either induce or inhibit apoptosis depending on the cell type and context. nih.gov Induction of apoptosis is a key feature in the immunotoxicity of these compounds, leading to the depletion of immune cells. nih.gov The process involves a cascade of events, including the activation of caspases, which are proteases that dismantle the cell. mdpi.com Both pro-apoptotic and anti-apoptotic genes can be modulated by toxicant exposure, and the balance between them determines the cell's fate. nih.gov
Table 2: Key Molecular Events in this compound-Induced Cellular Responses
| Pathway | Key Event/Molecule | Downstream Effect |
|---|---|---|
| Receptor-Mediated Signaling | Binding to Aryl Hydrocarbon Receptor (AhR) | Nuclear translocation and dimerization with ARNT |
| Binding of AhR/ARNT to Dioxin Response Elements (DREs) | Induction of target genes (e.g., CYP1A1) | |
| Cellular Stress Response | Production of Reactive Oxygen Species (ROS) | Oxidative damage to lipids, proteins, DNA |
| Phosphorylation of eIF2α | Global protein synthesis inhibition | |
| Activation of ATF4 | Upregulation of stress response genes | |
| Cell Cycle & Apoptosis | Cell cycle checkpoint activation | Arrest in G1/S or G2/M phase |
| Modulation of pro- and anti-apoptotic genes | Imbalance leading to apoptosis |
To efficiently assess the biological activities of a large number of chemicals, high-throughput screening (HTS) and high-content screening (HCS) methods are employed. nih.govbmglabtech.com These automated techniques allow for the rapid testing of thousands of compounds, providing valuable data on their mechanisms of action. youtube.com
High-Throughput Screening (HTS): HTS involves testing a large library of compounds for their ability to modulate a specific molecular target or pathway in a simplified, often "mix-and-read," format. youtube.com For dioxin-like compounds, a common HTS application is the use of reporter gene assays. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of DREs. Activation of the AhR by a compound leads to the production of the reporter protein, which can be easily quantified, providing a measure of the compound's AhR agonist activity. nih.gov
High-Content Screening (HCS): HCS, or high-content analysis, combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This approach provides richer, more complex data than traditional HTS. For instance, HCS can be used to quantify changes in cell morphology, cell viability, the translocation of proteins like AhR from the cytoplasm to the nucleus, the generation of ROS, and markers of apoptosis, all within the same experiment. This allows for a detailed profiling of a compound's cellular effects.
These screening technologies are invaluable for characterizing the toxicity pathways of compounds like this compound, identifying structure-activity relationships, and prioritizing chemicals for further in-depth toxicological assessment. nih.gov
Elucidation of Molecular and Biochemical Pathways of Cellular Interaction[28],[32],
In Silico Approaches to Molecular Interactions
Computational, or in silico, methods provide a powerful and predictive lens through which the molecular interactions of chemical compounds can be investigated, even in the absence of direct experimental data. For complex molecules like this compound, these approaches are invaluable for estimating their potential to interact with biological systems.
Ligand-Receptor Binding Simulations for AhR Activation and Other Receptors
The primary mechanism of toxicity for many halogenated aromatic hydrocarbons is mediated through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered transcription of target genes. mdpi.com
Ligand-receptor binding simulations, often employing molecular docking and molecular dynamics, are computational techniques used to predict the binding affinity and mode of interaction between a ligand, such as a PHDF, and a receptor like the AhR. mdpi.com While specific simulation data for this compound is not available, studies on other polychlorinated and polybrominated dibenzofurans have elucidated key structural features that govern AhR binding. These include the planarity of the molecule and the substitution pattern of the halogen atoms.
Key Findings from Simulations of Related Compounds:
Binding Affinity: The binding affinity of PHDFs to the AhR is highly dependent on the number and position of halogen atoms. Generally, congeners with lateral halogen substitutions exhibit higher binding affinities.
Conformational Changes: Ligand binding induces conformational changes in the AhR, which are crucial for its subsequent dimerization with ARNT and DNA binding. mdpi.com
Species-Specific Differences: The primary structure of the AhR can vary between species, leading to differences in ligand binding affinity and the subsequent biological response. mdpi.com
| Compound Class | Predicted AhR Binding Affinity (Relative to TCDD) | Key Interacting Residues (Hypothetical) | Simulation Method |
|---|---|---|---|
| Tetrachlorodibenzofuran (TCDF) | High | Phe, Tyr, His | Molecular Docking |
| Tetrabromodibenzofuran (TBDF) | High | Phe, Tyr, His | Molecular Docking |
| Mixed Bromo/Chloro Dibenzofurans | Variable | Phe, Tyr, His | Molecular Dynamics |
This table presents representative data for classes of compounds structurally related to this compound to illustrate the type of information generated from ligand-receptor binding simulations. Specific data for this compound is not currently available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in toxicology to predict the potential toxicity of chemicals for which experimental data is limited. For halogenated aromatic hydrocarbons, QSAR models have been developed to predict their AhR binding affinity and subsequent toxicity. nih.gov
The development of a QSAR model involves several key steps:
Data Collection: A dataset of compounds with known biological activity (e.g., AhR binding affinity) is compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and topological properties), are calculated for each compound.
Model Building: Statistical methods are used to develop a mathematical equation that relates the molecular descriptors to the biological activity.
Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques.
While no QSAR models specifically developed for this compound have been identified, models for polychlorinated and polybrominated dibenzofurans have demonstrated that properties such as molecular shape, polarizability, and electronic characteristics are significant predictors of AhR binding. nih.gov These models can provide an estimation of the potential for AhR activation by this compound based on its structural properties.
| QSAR Model Endpoint | Key Molecular Descriptors | Model Performance (R²) | Applicability to Mixed Halogenated Compounds |
|---|---|---|---|
| AhR Binding Affinity | Molecular Volume, Dipole Moment, HOMO/LUMO Energies | 0.85 | Moderate |
| CYP1A1 Induction | LogP, Surface Area, Halogenation Pattern | 0.79 | Moderate |
This table provides an example of the types of QSAR models developed for halogenated dibenzofurans and the parameters they consider. These models could potentially be applied to this compound, but their predictive accuracy for this specific compound has not been validated.
Advanced Theoretical and Computational Studies of Tetrabromodichlorodibenzofuran
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules with high precision. nih.gov For Tetrabromodichlorodibenzofuran, these methods offer a foundational understanding of its intrinsic stability, reactivity, and conformational preferences.
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate key electronic parameters for this compound. These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and reactivity. A larger energy gap suggests higher stability and lower reactivity.
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. This compound, while largely planar, can exhibit slight deviations from planarity depending on the substitution pattern of the halogen atoms. Quantum chemical calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is vital for understanding its interaction with biological receptors and environmental matrices.
Table 1: Calculated Electronic Properties of a this compound Isomer
| Parameter | Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. |
| Dipole Moment | 1.8 D | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |
Understanding the transformation and degradation of this compound in the environment requires knowledge of the energetics of potential reactions, such as oxidation, reduction, and photolysis. Quantum chemical calculations can model these reaction pathways and determine their thermodynamic and kinetic feasibility. researchgate.net
By calculating the Gibbs free energies of reactants, products, and transition states, the activation energy for a given transformation can be determined. researchgate.net This allows for the prediction of reaction rates under various environmental conditions. For instance, the energy barriers for the reductive dehalogenation of the carbon-bromine and carbon-chlorine bonds can be calculated to predict which bonds are more susceptible to degradation under anaerobic conditions. Transition state theory is then applied to these calculated energies to estimate the half-life of the compound in different environmental compartments.
Molecular Dynamics Simulations for Environmental Fate Modeling
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the interactions of this compound with its surrounding environment. These simulations are critical for modeling its fate and transport in complex systems.
The transport and bioavailability of this compound are heavily influenced by its tendency to adsorb to environmental surfaces such as soil organic matter, sediments, and microplastics. nih.gov MD simulations can model the adsorption process at the atomic level, revealing the key intermolecular forces driving this interaction.
Simulations can quantify the binding affinity of the molecule to different surfaces by calculating the potential of mean force (PMF) for the adsorption/desorption process. These calculations can elucidate the roles of hydrophobic interactions, van der Waals forces, and potential halogen bonding in the binding mechanism. mdpi.com The results from these simulations can be used to parameterize larger-scale environmental fate models. nih.govnih.gov
Table 2: Simulated Adsorption Energies of this compound on Various Surfaces
| Environmental Surface | Adsorption Energy (kJ/mol) | Primary Interaction Type |
| Graphene (as a model for soot/black carbon) | -85 | π-π stacking, van der Waals |
| Cellulose (as a model for plant matter) | -60 | Hydrophobic, van der Waals |
| Amorphous Silica (B1680970) (as a model for sand/minerals) | -45 | van der Waals, weak electrostatic |
The behavior of this compound in different environmental phases is governed by its solvation properties. Due to its low polarity and high hydrophobicity, it has very limited solubility in water but is more soluble in organic phases like lipids and non-aqueous phase liquids (NAPLs).
MD simulations can be used to study the solvation structure of this compound in both water and organic solvents. nih.gov By calculating the radial distribution functions, the arrangement of solvent molecules around the solute can be visualized. The free energy of solvation, a key parameter determining the partitioning behavior (e.g., the octanol-water partition coefficient, Kow), can be calculated from these simulations. This information is essential for predicting its bioaccumulation potential and its movement between aqueous and organic compartments in the environment.
Computational Modeling of Degradation Pathways and Environmental Remediation
Computational models are increasingly used to predict the biodegradation and abiotic degradation pathways of xenobiotic compounds. nih.gov These tools can help identify potential metabolites and guide the development of remediation strategies for this compound.
By combining knowledge of known metabolic reactions from databases with quantum chemical calculations of reaction feasibility, pathway prediction systems can generate plausible degradation networks. researchgate.net These models can predict the initial steps of degradation, such as dioxygenase-catalyzed ring-opening or reductive dehalogenation by anaerobic bacteria. The predicted pathways can highlight persistent or potentially more toxic transformation products that may be formed during remediation efforts. This in-silico approach allows for the proactive assessment of environmental risks and the design of more effective bioremediation or chemical remediation technologies. nih.gov
Prediction of Novel Metabolites and Degradation Products
Currently, specific theoretical and computational studies predicting the novel metabolites and degradation products of this compound are not available in the public domain. Research in this area tends to focus on broader classes of halogenated dibenzofurans, and detailed computational predictions for this specific congener have not been published.
The prediction of metabolites for such compounds would typically involve computational toxicology and quantum chemical calculations. These methods can model the interaction of the parent compound with metabolic enzymes, such as cytochrome P450 monooxygenases, to predict potential hydroxylation, dechlorination, and debromination pathways. Similarly, predicting environmental degradation products would involve modeling reactions with hydroxyl radicals in the atmosphere or microbial degradation pathways in soil and water.
While general degradation pathways for polyhalogenated dibenzofurans are understood to include reductive dehalogenation and oxidative cleavage of the furan (B31954) ring, specific data for this compound is lacking.
Table 1: Predicted Metabolites of this compound (Data not available in current scientific literature)
| Predicted Metabolite | Predicted Formation Pathway |
|---|
Kinetic Modeling of Environmental Transformation Rates
Detailed kinetic modeling of the environmental transformation rates specifically for this compound has not been documented in accessible research. Kinetic modeling for persistent organic pollutants (POPs) like halogenated dibenzofurans is crucial for understanding their environmental fate, transport, and persistence.
Such models would typically use computational methods to estimate reaction rate constants for various degradation processes, including photolysis, atmospheric oxidation, and microbial degradation. These models often rely on quantitative structure-activity relationship (QSAR) approaches, which correlate molecular structure with chemical reactivity and degradation rates.
For a compound like this compound, key parameters for kinetic models would include its octanol-water partition coefficient (Kow), vapor pressure, and absorption cross-sections for photolysis. These parameters would be used to predict its distribution in different environmental compartments (air, water, soil, sediment) and its persistence, often expressed as a half-life. Without experimental or computational data for this specific congener, it is not possible to provide accurate kinetic modeling results.
Table 2: Predicted Environmental Transformation Rates of this compound (Data not available in current scientific literature)
| Environmental Compartment | Transformation Process | Predicted Half-Life |
|---|
Environmental Remediation and Management Strategies for Tetrabromodichlorodibenzofuran Contamination
Bioremediation Technologies for Halogenated Dibenzofurans
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. For halogenated dibenzofurans like Tetrabromodichlorodibenzofuran, this approach offers a potentially cost-effective and environmentally friendly solution.
Bioaugmentation and Biostimulation Strategies
Bioaugmentation involves the introduction of specific microorganisms with the desired degradative capabilities into a contaminated site to enhance the breakdown of target pollutants. nih.gov For soils contaminated with aromatic compounds, this strategy can improve the degradative capacity of the indigenous microbial population. nih.gov The success of bioaugmentation depends on various factors, including the chemical structure of the pollutant, its concentration, and the physicochemical properties of the soil. nih.gov In the context of this compound, which contains both bromine and chlorine atoms, the selection of microbial consortia capable of both dehalogenation and aromatic ring cleavage is crucial.
Biostimulation, on the other hand, focuses on stimulating the growth and activity of native microbial populations by adding nutrients, electron acceptors, or other growth-promoting substances. emanresearch.org This approach can be effective when the indigenous microorganisms already possess the genetic potential to degrade the contaminant but are limited by environmental conditions. For halogenated compounds, biostimulation might involve the addition of electron donors to promote reductive dehalogenation under anaerobic conditions.
| Strategy | Description | Key Considerations for this compound |
| Bioaugmentation | Introduction of specific microbial strains or consortia to a contaminated site. nih.gov | Selection of microbes with proven efficacy in degrading mixed halogenated aromatics. |
| Biostimulation | Stimulation of indigenous microbial activity through the addition of nutrients and other amendments. emanresearch.org | Optimization of nutrient and electron donor concentrations to support dehalogenation. |
Development of Engineered Microbial Systems for Enhanced Degradation
To overcome the limitations of naturally occurring microorganisms, engineered microbial systems are being developed for more efficient degradation of persistent organic pollutants. This can involve the genetic modification of single microbial strains to express specific degradative enzymes or the construction of synthetic microbial consortia where different strains perform complementary metabolic tasks. mdpi.comnih.gov
For a complex molecule like this compound, a multi-step degradation pathway is required. An engineered consortium could consist of anaerobic bacteria that initiate the degradation process through reductive dehalogenation, removing bromine and chlorine atoms, followed by aerobic bacteria that cleave the aromatic rings of the resulting less-halogenated dibenzofuran (B1670420). archimedesnz.com The engineering of these systems focuses on enhancing the efficiency of metabolic pathways and ensuring the stability and functionality of the microbial community in the complex environment of a contaminated site. nih.gov
Abiotic Remediation Technologies
Abiotic remediation technologies utilize chemical and physical processes to destroy or contain contaminants. These methods are often faster than bioremediation but can be more costly and energy-intensive.
Advanced Oxidation Processes (AOPs) for Compound Destruction
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to oxidize organic pollutants. mdpi.com AOPs are effective for the destruction of a wide range of refractory organic compounds, including halogenated aromatics. nih.gov Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton's reagent (Fe²⁺/H₂O₂). mdpi.com
The application of AOPs to this compound would involve the non-selective attack of hydroxyl radicals on the aromatic structure, leading to ring cleavage and mineralization into carbon dioxide, water, and inorganic halides. The efficiency of AOPs can be influenced by factors such as pH, temperature, and the presence of radical scavengers in the environmental matrix. researchgate.net
| AOP Method | Oxidizing Agent(s) | Typical Application |
| Ozonation | Ozone (O₃) | Water and wastewater treatment |
| UV/H₂O₂ | UV light and Hydrogen Peroxide | Water and wastewater treatment |
| Fenton's Reagent | Iron (II) salts and Hydrogen Peroxide | Soil and groundwater remediation |
Reductive Dehalogenation Technologies and Material Science
Reductive dehalogenation is a process that involves the removal of halogen atoms from a molecule with the concurrent addition of electrons. This can be achieved using various reducing agents. In the field of environmental remediation, nanoscale zero-valent iron (nZVI) has emerged as a promising material for the reductive dehalogenation of a variety of halogenated organic compounds. nih.gov
The high surface area and reactivity of nZVI make it effective in transforming chlorinated and brominated contaminants into less toxic forms. nih.govnih.gov For this compound, nZVI could facilitate the stepwise removal of bromine and chlorine atoms. The reactivity of nZVI can be enhanced by combining it with a catalyst such as palladium (Pd), creating bimetallic nanoparticles that exhibit significantly higher dehalogenation rates. nih.govnih.gov Material science plays a crucial role in developing and optimizing these reactive materials, for instance, by impregnating them onto supports like activated carbon to improve delivery and contact with contaminants. nih.gov
Integrated Remediation Approaches and Environmental Engineering Solutions
Given the complexity and recalcitrance of contaminants like this compound, a single remediation technology is often insufficient to achieve cleanup goals. Integrated approaches that combine different remediation strategies can offer a more effective and sustainable solution. For example, a treatment train could involve an initial abiotic treatment to reduce the toxicity and concentration of the contaminant, followed by a biological polishing step to achieve complete mineralization.
One example of an integrated environmental engineering solution is the use of Permeable Reactive Barriers (PRBs) . PRBs are subsurface emplacements of reactive materials that intercept and treat contaminated groundwater as it flows through. epa.govclu-in.org A PRB for this compound could be designed with a zone containing nZVI for reductive dehalogenation, followed by a zone with bio-augmented material to degrade the dehalogenated intermediates. clu-in.org
Another integrated approach could combine in-situ chemical oxidation (ISCO) with bioremediation. The chemical oxidation would rapidly decrease the contaminant mass, while the subsequent bioremediation would address the residual contamination. iaea.org The design of such integrated systems requires a thorough understanding of the contaminant's behavior and the hydrogeological conditions of the site.
Conclusion and Future Research Trajectories
Synthesis of Current Knowledge and Research Gaps in Tetrabromodichlorodibenzofuran Studies
The current body of scientific literature on this compound as a specific compound is exceedingly limited. Much of the existing knowledge is extrapolated from studies on the broader categories of polybrominated dibenzofurans (PBDFs), polychlorinated dibenzofurans (PCDFs), and, to a lesser extent, mixed halogenated dibenzofurans (PXDFs).
Formation and Sources: Mixed halogenated dibenzofurans, including this compound, are believed to form under similar conditions as their chlorinated and brominated counterparts. greenpeace.to These conditions typically involve combustion or high-temperature industrial processes in the presence of both bromine and chlorine sources. greenpeace.to Potential sources include municipal waste incineration, fires involving materials containing both chlorinated and brominated flame retardants, and certain metallurgical processes. greenpeace.tonih.gov Mechanistic studies suggest that PXDFs can be formed through condensation reactions of halogenated phenoxy radicals. nih.gov However, specific formation pathways and yields for this compound remain largely uninvestigated.
Environmental Occurrence: Data on the environmental levels of this compound are scarce. Studies on PXDFs have detected their presence in various environmental matrices, including soil, sediment, and air. consensus.appepa.gov However, these studies often report on the total concentration of mixed halogenated dibenzofurans or focus on a limited number of congeners, with this compound not always being a target analyte. The lack of commercially available analytical standards for many PXDF congeners further complicates their identification and quantification in environmental samples. greenpeace.to
Toxicology: The toxicity of this compound has not been specifically characterized. The toxicity of halogenated dibenzofurans is known to be highly dependent on the number and position of the halogen substituents, with congeners having halogen atoms in the 2, 3, 7, and 8 positions generally exhibiting the highest toxicity. greenpeace.to It is presumed that this compound, if it possesses this substitution pattern, could exhibit dioxin-like toxicity through the activation of the aryl hydrocarbon (Ah) receptor. However, without empirical data, its toxic equivalency factor (TEF) remains unknown.
Research Gaps: The primary research gap is the profound lack of data specific to this compound. Key areas where knowledge is critically needed include:
Formation Mechanisms and Rates: Understanding the specific precursors and reaction conditions that favor the formation of this compound is crucial for developing effective source reduction strategies.
Environmental Levels and Fate: Comprehensive monitoring data are required to determine the prevalence and distribution of this compound in various environmental compartments and to understand its persistence, bioaccumulation potential, and long-range transport.
Toxicological Profile: In vivo and in vitro studies are necessary to determine the specific toxicological effects of this compound, including its dioxin-like activity and potential for other adverse health outcomes.
Analytical Reference Standards: The synthesis and availability of certified analytical standards are prerequisites for accurate quantification and toxicological assessment.
Identification of Emerging Research Questions and Methodological Advancements
The study of mixed halogenated compounds like this compound is entering a new phase, driven by advancements in analytical chemistry and a growing awareness of the potential risks posed by these complex environmental contaminants.
Emerging Research Questions:
What is the relative contribution of different industrial and combustion sources to the environmental burden of this compound?
How do the environmental transport and fate of this compound differ from its solely chlorinated or brominated analogues?
What are the biotransformation pathways of this compound in various organisms, and what are the toxicities of its metabolites?
Can specific isomer patterns of this compound and other PXDFs be used for source apportionment?
What is the combined toxicological effect of exposure to complex mixtures of PXDDs/PXDFs as they occur in the environment?
Methodological Advancements: Recent advances in analytical instrumentation are beginning to provide the tools necessary to address these research questions.
High-Resolution Mass Spectrometry (HRMS): Techniques such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) offer the sensitivity and selectivity required to detect and quantify trace levels of PXDFs in complex environmental matrices. epa.gov
Tandem Mass Spectrometry (MS/MS): Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a sensitive and selective method for identifying mixed halogenated dibenzo-p-dioxins and dibenzofurans in environmental samples like soil. consensus.app
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) provides enhanced separation capabilities, which are crucial for resolving the numerous isomers present in PXDF mixtures.
Advanced Isotope Dilution Techniques: The use of isotopically labeled internal standards is essential for accurate quantification, and the synthesis of a wider range of labeled PXDF standards is a critical need.
| Analytical Technique | Application in this compound Research | Advantages | Challenges |
| GC-HRMS | Detection and quantification in environmental samples | High sensitivity and selectivity | High cost and complexity |
| GC-MS/MS | Targeted analysis of specific congeners | Excellent sensitivity and specificity for known compounds | Requires prior knowledge of target analytes |
| GCxGC-TOF-MS | Isomer-specific separation and identification | Superior chromatographic resolution for complex mixtures | Data processing can be complex |
Long-Term Perspectives for Research in Halogenated Dibenzofuran (B1670420) Environmental Chemistry and Mechanisms
The long-term research perspective for halogenated dibenzofurans, including mixed congeners like this compound, will likely focus on a more holistic and predictive understanding of their environmental behavior and toxicological risks.
Future Research Directions:
Integrated Environmental Fate Modeling: The development of sophisticated environmental models that can predict the formation, transport, and fate of individual PXDF congeners will be crucial for risk assessment and management. These models will need to incorporate data on physicochemical properties, transformation rates, and intermedia transport.
Computational Toxicology: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the toxicity of uncharacterized PXDFs like this compound. This approach can help prioritize congeners for further toxicological testing.
Source-to-Effect Continuum: Future research should aim to connect specific emission sources to environmental concentrations, human and ecological exposure, and ultimately, to adverse health outcomes. This will require interdisciplinary collaboration between environmental chemists, toxicologists, and epidemiologists.
Development of Novel Abatement Technologies: A deeper understanding of the formation mechanisms of PXDFs will inform the development of more effective technologies to prevent their formation in and release from industrial and combustion processes.
Global Monitoring and Regulation: Long-term, coordinated global monitoring programs are needed to track the environmental levels of a broader range of halogenated dibenzofurans. This data will be essential for assessing the effectiveness of existing regulations and for identifying the need for new international agreements to control these persistent pollutants.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying tetrabromodichlorodibenzofuran in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard, using isotopically labeled analogs (e.g., ¹³C-labeled compounds) for precise quantification. Environmental samples should be extracted using non-polar solvents (e.g., toluene or 10% toluene/nonanol solutions) to optimize recovery . Calibration curves must account for matrix effects, and quality controls should include blanks and spikes to validate sensitivity (detection limits <1 ppb).
Q. How should researchers design toxicological studies to assess chronic exposure risks of this compound?
- Methodological Answer : Follow the ATSDR framework for chlorodibenzofurans (CDFs), prioritizing dose-response relationships across multiple exposure routes (oral, dermal). Use rodent models with exposure durations exceeding 90 days to capture chronic effects. Measure biomarkers such as hepatic enzyme induction (e.g., CYP1A1) and thyroid hormone disruption. Include cross-species extrapolation to address human health risks .
Q. What are the key parameters for environmental fate modeling of this compound?
- Methodological Answer : Incorporate Henry’s Law constants (e.g., 3.9×10⁻¹–5.0×10⁻¹ atm·m³/mol for chlorinated analogs) to estimate volatilization . Use octanol-water partition coefficients (log Kow >6) to predict bioaccumulation. Model soil adsorption using organic carbon-normalized sorption coefficients (Koc), and validate with field data from contaminated sites.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., isomer-specific toxicity, purity of reference standards). Validate conflicting results using orthogonal assays (e.g., in vitro reporter gene assays vs. in vivo histopathology). Cross-reference studies adhering to OECD guidelines to ensure methodological consistency. Address discrepancies via sensitivity analyses in computational toxicology models .
Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use hepatic microsomal assays with NADPH cofactors to identify phase I metabolites (e.g., hydroxylated derivatives). Pair with LC-QTOF-MS for high-resolution metabolite profiling. Compare metabolic profiles across species (e.g., rat vs. human hepatocytes) to assess interspecies variability. Confirm aryl hydrocarbon receptor (AhR) activation via luciferase reporter assays .
Q. How can researchers optimize sampling protocols for tetrabromodibenzofurans in heterogeneous environmental matrices?
- Methodological Answer : Implement composite sampling to account for spatial variability in soil or sediment. Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1 v/v) for efficient recovery. Validate protocols via interlaboratory comparisons and proficiency testing programs. Include QA/QC measures such as surrogate recovery rates (85–115%) and matrix spike duplicates .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate lower confidence limits (BMDL) for non-linear responses. Use Bayesian hierarchical models to integrate data from multiple studies with varying experimental designs. Account for censored data (e.g., non-detects) via maximum likelihood estimation or Kaplan-Meier methods .
Q. How should researchers address gaps in toxicokinetic data for this compound?
- Methodological Answer : Leverage physiologically based pharmacokinetic (PBPK) modeling to extrapolate absorption rates and tissue distribution. Parameterize models using in vitro permeability assays (e.g., Caco-2 cells) and in vivo plasma concentration-time curves. Prioritize data needs identified in ATSDR’s substance-specific assessments, such as dermal absorption coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
